2-Amino-3-ethyl-4,5-dimethylbenzaldehyde
Description
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde is an aromatic aldehyde derivative featuring an amino group at position 2, an ethyl group at position 3, and methyl groups at positions 4 and 5 on the benzene ring. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.25 g/mol (calculated).
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-amino-3-ethyl-4,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C11H15NO/c1-4-10-8(3)7(2)5-9(6-13)11(10)12/h5-6H,4,12H2,1-3H3 |
InChI Key |
OSVAROYKNQOSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1N)C=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-ethyl-4,5-dimethylbenzaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 3-ethyl-4,5-dimethylbenzaldehyde followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid for nitration and hydrogenation catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-Amino-3-ethyl-4,5-dimethylbenzoic acid.
Reduction: 2-Amino-3-ethyl-4,5-dimethylbenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
2-Amino-3-ethyl-4,5-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-ethyl-4,5-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can influence various molecular pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 2-Amino-3-ethyl-4,5-dimethylbenzaldehyde and related benzaldehyde derivatives:
Physicochemical and Reactivity Differences
Electronic Effects
- Amino Group Influence: The amino group in this compound enhances hydrogen-bonding capacity, as seen in analogous compounds where amine hydrogens form N–H⋯O interactions in crystal structures . This property may improve solubility in polar solvents compared to non-amino derivatives.
- Ethyl vs.
Reactivity
- Aldehyde Reactivity: Electron-withdrawing groups (e.g., -NO₂) typically enhance aldehyde reactivity, but the amino group’s electron-donating nature in this compound may reduce electrophilicity at the aldehyde carbon. In contrast, methoxy groups in 4-Methoxy-2,3-dimethylbenzaldehyde further diminish reactivity .
- Iodo Substituent Utility : 2-Iodo-4,5-dimethylbenzaldehyde’s iodine atom facilitates Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl structures for drug development .
Crystallographic and Material Science Insights
- Crystal Packing: In structurally related salts (e.g., 2-amino-3-ethyl-4,5-dihydro-1,3-thiazol-3-ium 3-chlorobenzoate), N–H⋯O hydrogen bonds create supramolecular chains . The ethyl and methyl groups in the target compound may similarly influence crystal lattice stability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
